molecular formula C9H7F3O2 B2651895 4-(1,1,2-Trifluoroethyl)benzoic acid CAS No. 2228364-16-5

4-(1,1,2-Trifluoroethyl)benzoic acid

Cat. No.: B2651895
CAS No.: 2228364-16-5
M. Wt: 204.148
InChI Key: MPVQMZUMLDRZRK-UHFFFAOYSA-N
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Description

4-(1,1,2-Trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a trifluoroethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-Trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group to the benzoic acid structure. One common method is the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 1,1,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-Trifluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoroethyl group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoroethyl alcohols.

Scientific Research Applications

4-(1,1,2-Trifluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(1,1,2-Trifluoroethyl)benzoic acid depends on its specific application. In biological systems, the trifluoroethyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the presence of the trifluoroethyl group often enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: This compound has a similar structure but with an additional fluorine atom, which can further influence its chemical properties and reactivity.

    4-(1,2,2,2-Tetrafluoroethyl)benzoic acid:

Uniqueness

4-(1,1,2-Trifluoroethyl)benzoic acid is unique due to its specific trifluoroethyl substitution, which imparts distinct electronic and steric effects. These effects can influence its reactivity, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

4-(1,1,2-trifluoroethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-5-9(11,12)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVQMZUMLDRZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(CF)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228364-16-5
Record name 4-(1,1,2-trifluoroethyl)benzoic acid
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